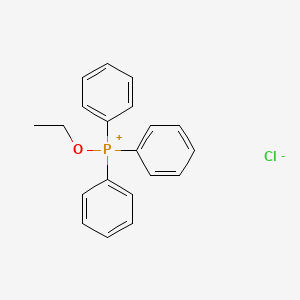

Ethoxytriphenylphosphonium Chloride

Description

Ethoxytriphenylphosphonium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups, an ethoxy group (-OCH₂CH₃), and a chloride counterion. Phosphonium salts are widely used as catalysts, reagents in organic synthesis (e.g., Wittig reactions), and phase-transfer catalysts due to their stability and reactivity .

Properties

Molecular Formula |

C20H20ClOP |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

ethoxy(triphenyl)phosphanium;chloride |

InChI |

InChI=1S/C20H20OP.ClH/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |

InChI Key |

LYXGJNXRSQUBSD-UHFFFAOYSA-M |

Canonical SMILES |

CCO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethoxytriphenylphosphonium Chloride

General Synthetic Approach

The primary synthetic route to this compound involves the nucleophilic substitution reaction between triphenylphosphine and an ethyl halide, typically ethyl chloride (chloroethane). This reaction proceeds via the quaternization of the phosphorus atom in triphenylphosphine, forming the phosphonium salt.

Detailed Preparation Method (From Patent CN106397483A)

A highly optimized and industrially relevant preparation method is described in patent CN106397483A, which reports a process to achieve yields above 94% and purities exceeding 99% by controlling reaction conditions and purification steps. The method includes the following steps:

Step 1: Reaction Setup and Quaternization

- Triphenylphosphine is dissolved in an organic solvent such as acetonitrile, acetone, or ethanol.

- Ethyl chloride is added dropwise to the triphenylphosphine solution.

- The reaction mixture is heated to a temperature range of 120–160 °C.

- The reaction pressure is maintained at 8–12 kg/cm².

- The mixture is held under these conditions for 30–40 hours to complete the quaternization reaction.

Step 2: Cooling and Pressure Reduction

- After the reaction, the mixture is cooled first to 50–60 °C.

- The pressure is then reduced to atmospheric pressure to remove unreacted ethyl chloride.

- The mixture is further cooled to room temperature.

Step 3: Separation and Drying

- The reaction mixture is centrifuged to separate the solid phosphonium chloride product.

- The solid precipitate is dried at 100–105 °C for 8–24 hours.

- Optionally, recrystallization is performed by dissolving the dried product in acetonitrile, heating to reflux, cooling, and centrifuging again to enhance purity.

Reaction Parameters and Their Effects

| Parameter | Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Acetonitrile, Acetone, Ethanol | Choice affects solubility and reaction kinetics |

| Temperature | 120–160 °C | Higher temperatures (up to 160 °C) improve yield but require pressure control |

| Pressure | 8–12 kg/cm² | Elevated pressure facilitates reaction completion |

| Molar ratio (Triphenylphosphine:Ethyl chloride) | 1:1 to 1:2 | Increasing ethyl chloride can push reaction forward |

| Reaction time | 30–40 hours | Ensures complete conversion |

| Drying temperature | 100–105 °C | Removes residual solvent and moisture |

| Drying time | 8–24 hours | Longer drying improves purity |

Representative Experimental Data

| Embodiment | Solvent | Triphenylphosphine (mol) | Ethyl chloride (mol) | Temperature (°C) | Pressure (kg/cm²) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Acetonitrile | 1.0 | 1.0 | 120 | 10 | 32 | 94.98 | 99.24 | Direct drying after centrifugation |

| 3 | Acetone | 1.0 | 1.5 | 150 | 12 | 40 | 95.23 | 99.56 | Includes recrystallization step |

| 4 | Acetonitrile | 1.0 | 2.0 | 160 | 8 | 40 | 94.52 | 99.21 | Includes recrystallization step |

Purification Techniques

- Centrifugation: Used to separate the solid phosphonium chloride from the reaction mixture.

- Drying: Conducted at 100–105 °C for 8–24 hours to remove residual solvents and moisture.

- Recrystallization: Enhances purity by dissolving the crude product in acetonitrile, refluxing, cooling, and centrifuging to isolate pure crystals.

Recycling of Supernatant

The supernatant liquid after centrifugation contains residual solvents and unreacted materials. It is subjected to water content analysis:

- If water content is below 5% by mass, it is retained for reuse.

- If water content exceeds 5%, distillation dehydration is performed before reuse.

Comparative Analysis of Preparation Methods

| Aspect | Method from CN106397483A (Ethyl chloride + Triphenylphosphine) | Other Methods (Literature) |

|---|---|---|

| Reaction Type | Nucleophilic substitution/quaternization | Similar nucleophilic routes |

| Solvent | Acetonitrile, acetone, ethanol | Various organic solvents |

| Reaction Conditions | 120–160 °C, 8–12 kg/cm², 30–40 h | Often lower temperature, atmospheric pressure |

| Yield | >94% | Typically lower, often <90% |

| Purity | >99% | Variable, often less than 98% |

| Purification | Centrifugation, drying, recrystallization | Filtration and washing |

| Industrial Viability | High, due to pressure control and solvent recycling | Lower, due to less optimized conditions |

Chemical Reactions Analysis

Types of Reactions

Ethoxytriphenylphosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the formation of ylides.

Radical Reactions: Tertiary phosphines, including this compound, can promote radical reactions through single-electron-transfer (SET) processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and reducing agents. Typical reaction conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include ylides, which are key intermediates in the synthesis of alkenes via the Wittig reaction .

Scientific Research Applications

Ethoxytriphenylphosphonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxytriphenylphosphonium chloride involves its ability to form ylides, which are intermediates in the Wittig reaction. The phosphonium group can undergo nucleophilic attack, leading to the formation of a stable ylide. This ylide can then react with carbonyl compounds to form alkenes . Additionally, the compound’s ability to target mitochondrial membranes makes it useful in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethoxytriphenylphosphonium chloride (hypothetical) with structurally similar phosphonium chlorides from the evidence, focusing on substituent effects, molecular properties, and applications:

Key Findings:

Substituent Effects on Reactivity :

- Allyl and methoxymethyl groups enhance reactivity in Wittig reactions due to their electron-donating nature, facilitating ylide formation .

- Chloromethyl substituents increase electrophilicity, making the compound useful in nucleophilic substitutions .

Stability :

- Allyltriphenylphosphonium chloride exhibits thermal stability (melting point 227–229°C) , while methyl and ethyl derivatives are hygroscopic and require anhydrous storage .

Applications :

- Allyl and methyl derivatives are predominant in olefination and coupling reactions .

- Bulkier substituents (e.g., trimethoxybenzyl) may limit reactivity but improve selectivity in complex syntheses .

Contradictions and Limitations:

- Melting points and solubility data are inconsistently reported across sources (e.g., allyl derivative’s melting point is specified , but others lack such details).

- This compound’s hypothetical properties are inferred; experimental validation is required.

Research Implications

Phosphonium salts with electron-withdrawing substituents (e.g., chloromethyl) show promise in stabilizing reactive intermediates, while electron-donating groups (e.g., methoxymethyl) enhance solubility in polar media .

Q & A

Basic: What are the recommended methods for synthesizing ethoxytriphenylphosphonium chloride in a laboratory setting?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution between triphenylphosphine and ethoxy-substituted alkyl chlorides (e.g., ethoxyethyl chloride). The reaction is typically conducted under reflux in anhydrous organic solvents like toluene or dichloromethane. For example, details a similar synthesis for (2-Methylallyl)-triphenylphosphonium chloride, emphasizing reflux conditions and inert atmospheres to prevent oxidation. Post-reaction, the product is purified via recrystallization or column chromatography to remove unreacted triphenylphosphine and by-products. Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) is advised .

Basic: What safety precautions should be observed when handling this compound?

Methodological Answer:

Due to its reactivity with strong oxidizing agents (e.g., peroxides) and potential decomposition into hazardous gases (e.g., HCl, phosphorus oxides), researchers must:

- Work in a fume hood with nitrile gloves and lab coats.

- Store the compound in airtight containers, away from moisture and light, at temperatures ≤25°C (per stability guidelines in ).

- Avoid contact with incompatible materials like strong bases or metals. Emergency protocols for HCl exposure (e.g., eye rinsing stations) should be in place .

Advanced: How can researchers optimize the yield of this compound in nucleophilic substitution reactions?

Methodological Answer:

Yield optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states.

- Stoichiometry: A 1.2:1 molar ratio of alkyl chloride to triphenylphosphine minimizes unreacted starting material.

- Temperature control: Reflux at 80–100°C ensures sufficient activation energy while avoiding decomposition.

- Scalability: suggests continuous flow reactors for large-scale synthesis to improve mixing and heat transfer .

Advanced: What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR spectroscopy: P NMR (δ ~25 ppm for phosphonium salts) confirms structural integrity. H/C NMR identifies ethoxy and aryl groups.

- Mass spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M-Cl] peak).

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area). highlights IR spectroscopy for detecting impurities like residual solvents .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

The compound is stable under dry, inert conditions but hydrolyzes in the presence of moisture. Storage recommendations include:

- Desiccators with silica gel or molecular sieves.

- Amber glass bottles to prevent photodegradation.

- Regular monitoring via TLC or Karl Fischer titration to detect moisture ingress. notes decomposition under fire conditions, emphasizing fire-safe storage cabinets .

Advanced: How can researchers address contradictions in reported reactivity data for this compound in different solvents?

Methodological Answer:

Contradictions often arise from solvent polarity, trace water, or reaction kinetics. To resolve discrepancies:

- Conduct controlled experiments with rigorously dried solvents (e.g., molecular sieves).

- Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates.

- Apply statistical models (e.g., linear regression) to correlate solvent properties (dielectric constant, donor number) with reactivity, as demonstrated in ’s chloride diffusion analysis .

Basic: What are the common by-products formed during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

Common by-products include:

- Unreacted triphenylphosphine: Removed via column chromatography (silica gel, eluent: CHCl/MeOH).

- Oxidation products (e.g., phosphine oxides): Minimized by conducting reactions under nitrogen/argon.

- Ethanol from hydrolysis: Use anhydrous solvents and drying agents (e.g., MgSO). ’s synthesis protocol recommends quenching with cold ether to precipitate pure product .

Advanced: What strategies can be employed to minimize the formation of hazardous decomposition products during high-temperature reactions involving this compound?

Methodological Answer:

- Temperature modulation: Use oil baths (not open flames) to maintain precise control (<120°C).

- Inert atmospheres: Nitrogen purging reduces oxidative decomposition.

- Scavengers: Add molecular sieves to trap HCl gas.

- Real-time monitoring: FTIR or gas sensors detect early decomposition (e.g., HCl release). warns of hazardous by-products like phosphorus oxides under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.